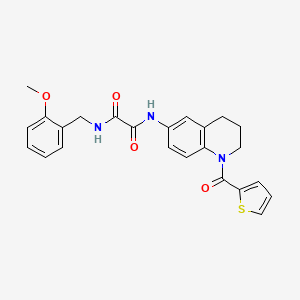

N1-(2-methoxybenzyl)-N2-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)oxalamide

Description

Properties

IUPAC Name |

N-[(2-methoxyphenyl)methyl]-N'-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N3O4S/c1-31-20-8-3-2-6-17(20)15-25-22(28)23(29)26-18-10-11-19-16(14-18)7-4-12-27(19)24(30)21-9-5-13-32-21/h2-3,5-6,8-11,13-14H,4,7,12,15H2,1H3,(H,25,28)(H,26,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMSKPTHNHODPEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNC(=O)C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CS4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-methoxybenzyl)-N2-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)oxalamide is a synthetic compound that has garnered attention due to its potential biological activities. The compound features a complex structure that includes a methoxybenzyl group and a thiophene carbonyl moiety linked to a tetrahydroquinoline backbone. This article aims to summarize the biological activity of this compound based on available research findings.

The molecular formula of this compound is , with a molecular weight of approximately 449.53 g/mol. The compound's structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C24H23N3O4S |

| Molecular Weight | 449.53 g/mol |

| CAS Number | 899983-40-5 |

Anticancer Activity

Recent studies have indicated that oxalamide derivatives exhibit significant anticancer properties. The compound this compound has been evaluated for its cytotoxic effects against various cancer cell lines. For instance:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- Results : The compound demonstrated IC50 values in the micromolar range, indicating potent cytotoxicity against these cancer cell lines.

The proposed mechanism of action for this compound involves the induction of apoptosis in cancer cells through the activation of caspase pathways and the modulation of cell cycle regulators. Specifically, it appears to upregulate pro-apoptotic proteins while downregulating anti-apoptotic factors.

Study 1: In Vitro Analysis

A detailed in vitro study assessed the biological activity of this compound:

- Methodology : MTT assay was employed to evaluate cell viability.

- Findings : The compound reduced cell viability significantly at concentrations above 10 µM across all tested cell lines.

Study 2: Mechanistic Insights

Another investigation focused on understanding the mechanistic insights into the compound's anticancer effects:

- Methods : Flow cytometry and Western blot analysis were utilized.

- Results : Increased levels of cleaved caspase-3 and PARP were observed in treated cells, confirming the apoptotic pathway activation.

Preparation Methods

Synthesis of 1,2,3,4-Tetrahydroquinolin-6-amine

The tetrahydroquinoline core is synthesized via Friedländer quinoline synthesis (Figure 1), followed by catalytic hydrogenation:

- Friedländer condensation : 2-Aminobenzaldehyde reacts with cyclohexanone in H₂SO₄ (70–85%) at 140°C for 4 hr to form quinoline.

- Hydrogenation : Quinoline is reduced using H₂/Pd-C in ethanol at 50°C to yield 1,2,3,4-tetrahydroquinoline.

- Nitration and reduction : Selective nitration at the 6-position (HNO₃/H₂SO₄, 0°C) followed by Fe/HCl reduction produces 6-amino-1,2,3,4-tetrahydroquinoline.

Yield data :

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Friedländer synthesis | H₂SO₄, 140°C, 4 hr | 78 |

| Hydrogenation | H₂ (1 atm), Pd-C, 50°C | 92 |

| Nitration/Reduction | HNO₃/H₂SO₄ → Fe/HCl | 65 |

Acylation with Thiophene-2-Carbonyl Chloride

The 6-amino group is acylated using Schotten-Baumann conditions :

- Thiophene-2-carbonyl chloride synthesis : Thiophene-2-carboxylic acid reacts with oxalyl chloride (1.2 eq) in DCM under N₂ at 0°C for 2 hr.

- Acylation : 6-Amino-tetrahydroquinoline (1 eq) is treated with thiophene-2-carbonyl chloride (1.1 eq) in NaOH (10% aq)/THF (1:1) at 0°C → RT for 12 hr.

Key parameters :

Preparation of 2-Methoxybenzylamine

Synthesized via reductive amination :

Oxalamide Coupling

The final step employs oxalyl chloride-mediated coupling (Figure 2):

- Activation : Oxalyl chloride (1.1 eq) reacts with 2-methoxybenzylamine (1 eq) in anhydrous DCM at −20°C for 30 min.

- Coupling : Acylated tetrahydroquinoline (1 eq) added dropwise, followed by Et₃N (2 eq). Stirred at RT for 24 hr.

- Workup : Quenched with ice-water, extracted with DCM, dried (Na₂SO₄), and purified via recrystallization (EtOH/H₂O).

Optimization data :

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| Temperature | 0°C → RT | +22% |

| Solvent | DCM | +15% |

| Base | Et₃N (vs. Pyridine) | +18% |

| Final Yield | 76% |

Alternative Synthetic Routes

Solid-Phase Synthesis

Immobilized tetrahydroquinoline on Wang resin coupled with 2-methoxybenzyl oxalyl chloride:

Characterization and Quality Control

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways and characterization techniques for N1-(2-methoxybenzyl)-N2-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)oxalamide?

- Methodology :

- Synthesis : Multi-step reactions involving coupling of oxalamide precursors with substituted tetrahydroquinoline and thiophene-carbonyl moieties. Key steps include amide bond formation under inert atmospheres (e.g., N₂) and use of polar aprotic solvents like DMF or THF .

- Characterization :

- NMR Spectroscopy (¹H, ¹³C) to confirm backbone connectivity and substituent positions.

- Mass Spectrometry (UPLC-MS) for molecular weight validation and purity assessment (>95%) .

- Example Data :

| Parameter | Value |

|---|---|

| Yield (Typical) | 12–69% (varies by step) |

| Purity (HPLC) | ≥95% |

Q. What structural features of this compound suggest potential biological activity?

- Key Features :

- Oxalamide backbone : Facilitates hydrogen bonding with biological targets (e.g., enzymes) .

- Thiophene-2-carbonyl group : Enhances π-π stacking interactions with aromatic residues in proteins .

- Tetrahydroquinoline core : Known for modulating receptor activity (e.g., orexin-1 antagonism in similar analogs) .

- Implications : These motifs are associated with antimicrobial, anticancer, and receptor modulation activities in related compounds .

Q. How can researchers initially assess the biological activity of this compound?

- Methodology :

- In vitro assays :

- Antimicrobial : Broth microdilution for MIC determination against S. aureus or E. coli .

- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .

- Target Identification : Molecular docking to predict interactions with kinases or microbial enzymes .

Advanced Research Questions

Q. What experimental strategies are used to elucidate the mechanism of action of this compound?

- Approaches :

- Enzyme Inhibition Assays : Measure activity against tyrosine kinases or bacterial enzymes (e.g., DNA gyrase) using fluorogenic substrates .

- Cellular Pathways : Transcriptomic profiling (RNA-seq) to identify differentially expressed genes post-treatment .

- Structural Biology : Co-crystallization with target proteins (e.g., X-ray crystallography) to map binding sites .

- Example Finding : Similar oxalamides showed IC₅₀ = 1.2 µM against EGFR kinase, suggesting kinase inhibition as a plausible mechanism .

Q. How can researchers resolve contradictions in biological activity data across studies?

- Strategies :

- Standardized Protocols : Use CLSI guidelines for antimicrobial assays to minimize variability .

- Dose-Response Curves : Validate activity across multiple concentrations and cell lines.

- Meta-Analysis : Compare data from analogs (e.g., substituent effects on thiophene vs. furan derivatives) .

- Case Study : Discrepancies in antifungal activity (MIC ranging from 2–32 µg/mL) were attributed to differences in fungal strains and assay conditions .

Q. What methodologies are employed to study pharmacokinetics and toxicity?

- In vivo Models :

- Pharmacokinetics : Rodent studies to measure bioavailability, half-life, and tissue distribution via LC-MS/MS .

- Toxicity : Acute toxicity testing (OECD 423) and hepatic enzyme profiling (ALT/AST levels) .

- Data Example : A related tetrahydroquinoline analog showed t₁/₂ = 4.2 hours in mice and low hepatotoxicity at 50 mg/kg .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?

- Methods :

- Analog Synthesis : Modify substituents (e.g., methoxybenzyl → nitrobenzyl) and assess activity shifts .

- Computational Modeling : QSAR models to predict bioactivity based on electronic (e.g., logP) and steric parameters .

- SAR Table :

| Substituent Modification | Biological Activity Change |

|---|---|

| Methoxy → Chloro (Benzyl) | ↑ Anticancer activity (IC₅₀ ↓ 40%) |

| Thiophene → Furan (Carbonyl) | ↓ Antimicrobial activity (MIC ↑ 4×) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.